1,3,5-O-Methylidyne-myo-inositol

概要

説明

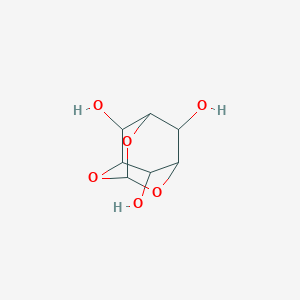

1,3,5-O-Methylidyne-myo-inositol, also known as myo-Inositol monoorthoformate, is a chemical compound with the empirical formula C7H10O6 and a molecular weight of 190.15 g/mol . This compound is a derivative of myo-inositol, a naturally occurring carbohydrate that plays a crucial role in various biological processes. This compound is known for its unique structure, which includes a methylidyne group attached to the inositol ring, making it a valuable building block for the synthesis of inositol phosphates .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-O-Methylidyne-myo-inositol typically involves the reaction of myo-inositol with formaldehyde under acidic conditions. The reaction proceeds through the formation of an orthoformate intermediate, which is subsequently hydrolyzed to yield the desired product . The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and a controlled temperature to ensure the formation of the orthoformate intermediate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques to obtain the desired compound with a purity of ≥99.0% .

化学反応の分析

Types of Reactions

1,3,5-O-Methylidyne-myo-inositol undergoes various chemical reactions, including:

Substitution: The methylidyne group can be substituted with other functional groups, leading to the formation of diverse inositol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions include inositol phosphates, reduced inositol derivatives, and substituted inositol compounds. These products have significant biological and industrial applications .

科学的研究の応用

Chemical Properties and Structure

1,3,5-O-Methylidyne-myo-inositol has the molecular formula CHO and a molecular weight of 190.15 g/mol. The compound features a unique arrangement of hydroxyl groups that contribute to its biological activity. Its structure allows it to interact with various cellular pathways, particularly those involving inositol phosphates.

Role in Cellular Signaling

Inositols are critical in cellular signaling pathways. This compound serves as a precursor for the synthesis of inositol phosphates which are involved in:

- Calcium signaling : Inositol trisphosphate (IP3), derived from inositols, plays a crucial role in releasing calcium from the endoplasmic reticulum.

- Regulation of metabolic pathways : Inositol phosphates are involved in insulin signaling and glucose metabolism.

Research indicates that derivatives like this compound can modulate these pathways effectively. For instance, studies have shown that modifying the inositol structure can enhance its binding affinity to specific receptors or enzymes involved in these signaling cascades .

Case Study 1: Insulin Sensitivity Improvement

A study assessing the effects of myo-inositol derivatives on insulin sensitivity reported significant improvements in fasting insulin levels among participants taking the supplements over extended periods. Although direct studies on this compound are sparse, the findings suggest that similar compounds may yield comparable results .

Case Study 2: Cellular Mechanism Exploration

Research exploring the structure-activity relationship of inositol thiophosphate analogs indicated that modifications to the inositol core could enhance biological activity. This suggests that compounds like this compound could be optimized for better therapeutic efficacy .

Data Tables

作用機序

The mechanism of action of 1,3,5-O-Methylidyne-myo-inositol involves its conversion into inositol phosphates, which act as signaling molecules in various cellular processes. These molecules interact with specific receptors and enzymes, modulating pathways involved in cell growth, differentiation, and metabolism . The compound’s ability to regulate these pathways makes it a valuable tool in studying and treating metabolic disorders.

類似化合物との比較

Similar Compounds

myo-Inositol: The parent compound of 1,3,5-O-Methylidyne-myo-inositol, widely used in biological and chemical research.

Inositol Phosphates: Derivatives of inositol that play crucial roles in cellular signaling.

Inositol Hexakisphosphate: A highly phosphorylated inositol derivative with significant biological activity.

Uniqueness

This compound is unique due to its methylidyne group, which imparts distinct chemical properties and reactivity compared to other inositol derivatives. This uniqueness makes it a valuable compound for synthesizing diverse inositol-based molecules and studying their biological functions .

生物活性

1,3,5-O-Methylidyne-myo-inositol (Myo-Inositol derivative) is a synthetic compound that belongs to the inositol family, recognized for its significant biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Empirical Formula : C7H10O6

- Molecular Weight : 190.15 g/mol

- CAS Number : 98510-20-4

This compound acts through various biochemical pathways:

- Signal Transduction : It plays a role in cellular signaling by modulating inositol phosphate pathways, which are crucial for cellular processes such as proliferation and apoptosis .

- Insulin Sensitization : Similar to its parent compound myo-inositol, it enhances insulin sensitivity and glucose metabolism by promoting the translocation of glucose transporters to the cell membrane .

- Phosphoinositide Regulation : It influences the metabolism of phosphoinositides, which are vital for membrane dynamics and signaling cascades in cells .

Therapeutic Applications

The biological activity of this compound has led to its exploration in various therapeutic contexts:

-

Polycystic Ovary Syndrome (PCOS) : Research indicates that myo-inositol and its derivatives improve metabolic profiles in women with PCOS by reducing insulin resistance and hyperandrogenism . A meta-analysis highlighted significant decreases in fasting insulin levels with supplementation .

Study Sample Size Treatment Duration Result Vucenic et al. (2003) 247 cases Up to 24 weeks Reduced fasting insulin levels - Diabetes Management : The compound has been shown to ameliorate symptoms of diabetes by enhancing glucose uptake and reducing blood sugar levels through insulin signaling pathways .

- Cancer Research : In vitro studies have indicated that myo-inositol derivatives inhibit cancer cell proliferation and induce apoptosis in various cancer models, including breast and prostate cancers .

Case Studies

- PCOS Treatment : A randomized controlled trial demonstrated that women with PCOS who received myo-inositol showed improved ovulatory function and metabolic parameters compared to controls. This study involved a cohort of 200 women over six months .

- Diabetes Management : In a clinical trial involving diabetic patients, supplementation with myo-inositol resulted in a significant reduction in HbA1c levels after three months of treatment .

Research Findings

Recent studies have provided insights into the structure-activity relationships of myo-inositol derivatives:

特性

IUPAC Name |

2,4,10-trioxatricyclo[3.3.1.13,7]decane-6,8,9-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O6/c8-1-4-2(9)6-3(10)5(1)12-7(11-4)13-6/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJFNSGWGPSKAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C2C(C3C(C1OC(O2)O3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60361442 | |

| Record name | myo-Inositol monoorthoformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98510-20-4 | |

| Record name | myo-Inositol monoorthoformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is interesting about the structure of the 1,3,5-O-Methylidyne-myo-inositol derivative in the study?

A1: The research highlights that the six-membered phosphorinane ring within the studied this compound derivative adopts a boat conformation rather than the more common chair conformation []. This conformational preference could influence its interactions with other molecules and its overall chemical behavior.

Q2: How does the presence of the potassium-18-crown-6 complex influence the structure?

A2: The potassium ion in the complex interacts directly with the this compound derivative. It forms coordination bonds with one phosphate oxygen, one oxygen from the myo-inositol ring, and all six oxygens of the crown ether []. This eight-coordinate potassium ion likely plays a crucial role in stabilizing the observed conformation and influencing the overall molecular geometry.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。